molecular formula C8ClF17 B3031402 1-Chloroheptadecafluorooctane CAS No. 307-33-5

1-Chloroheptadecafluorooctane

Cat. No. B3031402
CAS RN: 307-33-5
M. Wt: 454.51 g/mol
InChI Key: SYVYTZLRTMPUCD-UHFFFAOYSA-N
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Description

1-Chloroheptadecafluorooctane, also known as perfluorooctyl chloride, is a fluorinated organic compound that is widely used in scientific research. It belongs to the class of perfluoroalkyl compounds, which are characterized by their high stability, low reactivity, and unique physicochemical properties.

Scientific Research Applications

Chemical Structure Analysis

  • Stable Carbonium Ions : Research into stable carbonium ions, such as 1-methylcyclopentyl cation, provides insights into the structural and chemical properties of related fluorinated compounds, including 1-Chloroheptadecafluorooctane (Olah et al., 1967).

Environmental Monitoring

  • Biomonitoring in Humans : A study on biomonitoring perfluoroalkyl acids, related to this compound, in human urine has been conducted to assess exposure levels (Jurado‐Sánchez et al., 2014).
  • Environmental Presence and Alternatives : Research on alternatives to perfluorooctanesulfonate in the electroplating industry, related to this compound, has been explored to understand environmental behaviors and potential adverse effects (Ruan et al., 2015).
  • Global Distribution in the Environment : Studies have been conducted on the distribution of polyfluorinated compounds like this compound in various environments, including their toxicity and bioaccumulation (Lindstrom et al., 2011).

Industrial Applications

  • Low-Temperature Heat Capacity : The thermodynamic properties of related fluorinated compounds, like 1-bromoperfluorooctane, have been studied for their industrial relevance (Varushchenko et al., 1997).

Biological Impact and Exposure

  • Exposure in Wildlife and Humans : The prevalence of long-chain perfluorinated acids in the Canadian Arctic biota, related to the compound of interest, provides insight into the environmental and health impacts (Martin et al., 2004).
  • Human Serum and Milk Analysis : Automated extraction and measurement of perfluorinated organic acids in human serum and milk give information about human exposure levels to compounds like this compound (Kuklenyik et al., 2004).

Health and Safety Concerns

  • Population Exposure Study : Studies on the exposure of the U.S. population to polyfluoroalkyl chemicals, similar to this compound, highlight potential health concerns (Calafat et al., 2007).

Atmospheric Studies

  • Atmospheric Concentrations in China : Research on atmospheric concentrations of chlorinated polyfluorinated ether sulfonate in China gives insight into air quality and related health risks (Liu et al., 2017).

Toxicological Research

  • Toxicology of Perfluorinated Compounds : A comprehensive overview of the toxicology of perfluorinated compounds, including those related to this compound, has been conducted to understand their long-term health impacts (Stahl et al., 2011).

Methodological Advances

  • Nuclear Magnetic Resonance Studies : Nuclear magnetic resonance techniques have been used to analyze the molecular structure of related fluorinated compounds, providing vital information for scientific research (Davis & Garces, 1992).

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVYTZLRTMPUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC8F17, C8ClF17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184724
Record name 1-Chloroheptadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307-33-5
Record name Perfluorooctyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroheptadecafluorooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloroheptadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroheptadecafluorooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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